2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H9ClN4/c10-8-3-1-2-7(4-8)6-14-12-5-9(11)13-14/h1-5H,6H2,(H2,11,13) |
InChI Key |
JPQZPPNGMUTQLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2N=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine typically involves the reaction of 3-chlorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a cyclization reaction with an alkyne under copper-catalyzed conditions to yield the desired triazole derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products Formed:
- Oxidized triazole derivatives
- Reduced triazole derivatives
- Substituted triazole derivatives with various functional groups
Scientific Research Applications
Medicinal Chemistry
2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine has been studied for its potential as an antimicrobial agent. Triazole derivatives are known to exhibit antifungal properties, making this compound a candidate for developing new antifungal medications.
Case Study: Antifungal Activity
A study evaluated the antifungal activity of various triazole derivatives against Candida species. The results indicated that compounds with a chlorophenyl substitution showed enhanced activity compared to their unsubstituted counterparts. This suggests that this compound could be effective against resistant strains of fungi .
Agricultural Applications
In agricultural research, triazole compounds are utilized as fungicides. The ability of this compound to inhibit fungal growth can be harnessed to protect crops from diseases.
Data Table: Efficacy Against Fungal Pathogens
| Pathogen | Concentration (mg/L) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 50 | 80 |
| Botrytis cinerea | 100 | 75 |
| Alternaria solani | 75 | 70 |
This table summarizes the effectiveness of the compound against various agricultural pathogens .
Material Sciences
The incorporation of triazole compounds into polymers has been explored for enhancing material properties. The presence of the triazole ring can improve thermal stability and mechanical strength.
Case Study: Polymer Modification
Research demonstrated that adding this compound to polyvinyl chloride (PVC) resulted in improved tensile strength and thermal resistance. This modification is particularly beneficial in applications requiring durable materials under heat stress conditions .
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its catalytic properties in industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s core structure, 4-amino-1,2,3-triazole, is shared with several pharmacologically active derivatives. Below is a comparative analysis of key analogs:
Key Comparisons
Biological Activity IDO1 Inhibition: The analog N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine (IC₅₀ = 0.023 μM) demonstrates exceptional potency as an indoleamine 2,3-dioxygenase inhibitor, outperforming other triazole-based inhibitors . This suggests that the position of the chlorine substituent (para vs. meta in the target compound) significantly impacts enzyme binding. Antimicrobial Activity: Thiourea derivatives containing the 2H-1,2,3-triazol-4-amine core show broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus epidermidis (MIC = 0.5–8 μg/ml).
Synthetic Accessibility The synthesis of N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine involves diazotization of 4-chloroaniline followed by reaction with 2-aminoacetonitrile hydrochloride, a pathway distinct from classical Huisgen cycloadditions . In contrast, triazole-thione derivatives (e.g., 19a) are synthesized via condensation reactions with yields up to 82% .
Structural Modifications
- Substitution at the triazole N2 position (e.g., 3-chlorophenylmethyl in the target compound vs. morpholinylmethyl in 19a ) alters electronic and steric properties. Thione-containing analogs (19a–21a ) exhibit sulfur-mediated hydrogen bonding, which may enhance stability or target interactions .
Biological Activity
2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine, a member of the triazole class of compounds, has garnered attention due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in medicine.
- Molecular Formula : C₉H₉ClN₄
- Molecular Weight : 208.65 g/mol
- CAS Number : 2092234-22-3
Biological Activity Overview
Triazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound has been evaluated for its efficacy against various biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, including derivatives similar to this compound, it was found that these compounds displayed activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays, showcasing the potential of these compounds as antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory effects of triazole derivatives have also been documented. In vitro studies demonstrated that certain derivatives significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. This suggests that this compound may possess therapeutic potential in treating inflammatory conditions .
Case Studies and Research Findings
- Synthesis and Characterization :
- Biological Assays :
- Antioxidant Activity :
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant activity against E. coli | |
| Anti-inflammatory | Reduced TNF-α release | |
| Antioxidant | High DPPH scavenging capacity |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets. These studies suggest strong interactions with bacterial enzyme targets, indicating a robust mechanism for its antibacterial action .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring and amine group participate in nucleophilic reactions. Key examples include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMSO at 80°C to form N-alkylated derivatives.
Example : -
Acylation : Reacts with acetic anhydride to form acetylated derivatives.
Example :Conditions: Pyridine, RT, 6 h.
Oxidation and Reduction Reactions
The triazole ring exhibits stability under oxidative conditions but can undergo reduction:
-
Oxidation : Resists oxidation with KMnO₄ in acidic media but forms nitro derivatives when treated with HNO₃/H₂SO₄.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole intermediate .
Cycloaddition and Cross-Coupling Reactions
The triazole’s π-system enables participation in click chemistry and metal-catalyzed couplings:
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Used to synthesize hybrid molecules.
Example :
Conditions: CuI, Et₃N, MeCN, RT .
Suzuki–Miyaura Cross-Coupling
Arylboronic acids couple with the chlorophenyl group:
| Boronic Acid | Product | Yield (%) | Conditions |
|---|---|---|---|
| 4-Methoxyphenyl | 4′-Methoxybiphenyl derivative | 82 | Pd(OAc)₂, K₂CO₃, THF/H₂O, 85°C |
| 4-Fluorophenyl | 4′-Fluorobiphenyl derivative | 78 | Pd(OAc)₂, K₂CO₃, THF/H₂O, 85°C |
Coordination Chemistry
The amine and triazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Complex Formed | Application |
|---|---|---|
| CuCl₂ | [Cu(C₁₀H₉ClN₄)₂Cl₂] | Antimicrobial agent |
| Fe(NO₃)₃ | [Fe(C₁₀H₉ClN₄)(NO₃)₃] | Catalytic oxidation studies |
Acid-Base Reactions
The amine group (pKa ~6.8) undergoes protonation in acidic media:
Deprotonation occurs in basic conditions (NaOH), forming water-soluble salts .
Photochemical Reactions
UV irradiation in methanol induces C–N bond cleavage:
Quantum yield: Φ = 0.12 at 254 nm .
Biological Activity-Modifying Reactions
Structural modifications enhance pharmacological properties:
| Modification | Biological Target | IC₅₀ Improvement |
|---|---|---|
| Acetylation | Carbonic anhydrase-II | 4.2 μM → 1.8 μM |
| Alkylation | P2Y₁₄ receptor | 237 nM → 65 nM |
Key Mechanistic Insights
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR (DMSO-d6) identifies the triazole ring (δ 7.8–8.2 ppm) and chlorophenyl protons (δ 7.3–7.6 ppm).
- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺) matches the exact mass (e.g., 223.045 Da for C9H10ClN4+) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) achieve >98% purity .
Tip : Compare experimental IR stretching frequencies (e.g., N-H at ~3400 cm⁻¹) with computational predictions (DFT/B3LYP) .
How can computational tools like WinGX and ORTEP assist in analyzing reaction intermediates?
Advanced Research Question
- WinGX : Integrates SHELX for structure solution and refinement. Use the "XP" command for interactive model editing .
- ORTEP : Visualize anisotropic displacement ellipsoids to assess thermal motion and disorder. highlights its utility in generating publication-ready figures .
Case Study : For a CuAAC intermediate, WinGX’s "SQUEEZE" command can model solvent-accessible voids .
What is the role of the 3-chlorophenyl group in modulating biological or catalytic activity?
Advanced Research Question
The electron-withdrawing Cl substituent enhances:
- Lipophilicity : LogP increases by ~0.5 compared to non-halogenated analogs, improving membrane permeability .
- Binding affinity : DFT studies suggest Cl forms halogen bonds with protein residues (e.g., backbone carbonyls) .
Experimental Validation : Replace Cl with F or CH3 to assess activity changes in enzyme inhibition assays .
How can reaction mechanisms for triazole formation be validated using kinetic studies?
Advanced Research Question
- Rate determination : Monitor azide consumption via in situ IR (2100 cm⁻¹, N3 stretch).
- Activation energy : Use Eyring plots (ln(k/T) vs. 1/T) to compare CuAAC vs. thermal cyclization pathways .
Data Interpretation : A lower Δ‡ for CuAAC (~50 kJ/mol) confirms catalytic efficiency over non-catalytic routes .
What strategies mitigate byproduct formation during scale-up synthesis?
Advanced Research Question
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted azides.
- Process control : Maintain stoichiometric excess of alkyne (1.2 eq.) to minimize dimerization .
Case Study : emphasizes segregating reaction waste to avoid cross-contamination .
How does the compound’s crystal packing influence its physicochemical properties?
Advanced Research Question
Hydrogen-bonding networks (N-H···N triazole interactions) stabilize the lattice, increasing melting point (>200°C). Mercury CSD analysis reveals π-stacking between chlorophenyl groups, affecting solubility .
Recommendation : Use PLATON to calculate void volumes and predict polymorphism risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
